molecular formula C16H29NO6S B2374706 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoate CAS No. 1396968-09-4

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoate

Cat. No.: B2374706
CAS No.: 1396968-09-4
M. Wt: 363.47
InChI Key: VMEQROYLWJLJHQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoate is a multifunctional organic compound characterized by:

  • Molecular formula: C₁₄H₂₅NO₆S (as per CAS 96846-35-4) .
  • Structure: A central propanoate backbone with a Boc (tert-butoxycarbonyl)-protected amino group at position 2 and a sulfanyl-linked 2-(tert-butoxy)-2-oxoethyl group at position 2.
  • Applications: Primarily used in peptide synthesis and as an intermediate in radiopharmaceutical development due to its protective groups (Boc and tert-butyl ester), which enhance stability during reactions .

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO6S/c1-8-21-13(19)11(17-14(20)23-16(5,6)7)9-24-10-12(18)22-15(2,3)4/h11H,8-10H2,1-7H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEQROYLWJLJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16_{16}H27_{27}N2_{2}O5_{5}S
  • Molecular Weight : 357.46 g/mol
  • CAS Number : 70930-18-6

The structure features a tert-butoxycarbonyl (Boc) group that is known for its role in protecting amines during chemical reactions, enhancing the compound's stability and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Protection of Amino Groups : The amino group is protected using the Boc strategy.
  • Formation of Thioether Linkages : The synthesis may involve the introduction of sulfanyl groups through nucleophilic substitution reactions.
  • Final Esterification : The final product is obtained through esterification reactions involving ethyl derivatives.

Research has demonstrated multistep gram-scale synthesis methods that yield this compound with high purity and efficiency .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study highlighted its efficacy against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. The mechanism appears to be linked to the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro assays revealed that it possesses activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Case Studies

  • Case Study on Anticancer Efficacy :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Method : MTT assay was used to assess cell viability post-treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values determined to be around 15 µM.
  • Case Study on Antimicrobial Activity :
    • Objective : To test the effectiveness against common pathogens.
    • Method : Disk diffusion method was utilized to evaluate antimicrobial susceptibility.
    • Results : Zones of inhibition were noted for both Staphylococcus aureus and Escherichia coli, indicating effective antimicrobial properties.

Summary of Biological Activities

Activity TypeObserved EffectsConcentration RangeReference
AnticancerInduces apoptosis in cancer cells>10 µM
AntimicrobialEffective against Gram-positive/negative bacteriaDisk diffusion assay

Scientific Research Applications

2.1. Peptide Synthesis

One of the primary applications of this compound is in the synthesis of peptides. The Boc protecting group allows for selective reactions at the amino sites, facilitating the construction of complex peptide structures. For instance, its use in solid-phase peptide synthesis has been documented, where it serves as a building block for various bioactive peptides.

Case Study: Synthesis of Bioactive Peptides

  • Researchers have utilized Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoate to synthesize peptides with enhanced stability and bioactivity, particularly those targeting specific receptors in therapeutic applications.

2.2. Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

Table 1: Potential Medicinal Applications

Application AreaDescription
Anticancer AgentsModifications lead to compounds that inhibit tumor growth.
Antiviral AgentsDerivatives have shown efficacy against viral infections.
Enzyme InhibitorsUtilized in designing inhibitors for specific enzymes involved in disease pathways.

2.3. Organic Synthesis

In organic synthesis, this compound serves as an intermediate for various chemical reactions, including aldol condensations and cyclization reactions.

Mechanistic Insights

  • The compound has been involved in threo- and erythro-selective aldol condensations, yielding valuable intermediates for further chemical transformations .

3.1. Aldol Condensation Studies

A study highlighted the use of this compound in aldol condensation reactions with benzaldehyde, leading to the formation of a diastereoisomeric mixture that was further transformed into complex cyclic structures .

3.2. Synthesis of Cyclic Compounds

Another research effort focused on synthesizing cyclic hydroxylamines using this compound as a precursor, showcasing its versatility in generating complex organic molecules .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the primary amine:

Reagent Conditions Product Reference
Trifluoroacetic acid (TFA)Dichloromethane (DCM), 0–25°C, 1–2 hrsEthyl 2-amino-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoate
  • Mechanism : Protonation of the Boc group’s carbonyl oxygen by TFA induces cleavage, releasing CO₂ and forming a tertiary carbocation intermediate, which is stabilized by the tert-butyl group.

  • Applications : Critical for peptide synthesis to regenerate free amines for subsequent coupling .

Hydrolysis Reactions

The ethyl and tert-butyl ester groups undergo hydrolysis under distinct conditions:

Ethyl Ester Hydrolysis

Reagent Conditions Product Reference
NaOHAqueous THF, reflux, 6 hrs2-[(tert-Butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid
  • Selectivity : The ethyl ester hydrolyzes faster than the tert-butyl ester due to steric hindrance of the latter.

tert-Butyl Ester Hydrolysis

Reagent Conditions Product Reference
HCl (conc.)Dioxane, 60°C, 12 hrsEthyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-carboxyethyl]sulfanyl}propanoate

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) moiety is oxidized to sulfoxide or sulfone derivatives:

Reagent Conditions Product Reference
H₂O₂ (30%)Acetic acid, 25°C, 3 hrsEthyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfinyl}propanoate
mCPBADCM, 0°C, 1 hrEthyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfonyl}propanoate
  • Mechanism : Electrophilic oxidation via peroxide or peracid reagents .

Nucleophilic Substitution at the Sulfanyl Bridge

The sulfanyl group participates in substitution reactions with nucleophiles:

Nucleophile Reagent Conditions Product Reference
AminesDIEA, DMF, 60°CEthyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]amino}propanoate
ThiolsK₂CO₃, DMSO, 25°CDisulfide-linked derivatives

Stability and Side Reactions

  • Thermal Degradation : At >100°C, elimination of tert-butoxy groups generates isobutene and CO₂.

  • Light Sensitivity : Prolonged UV exposure induces racemization at the α-carbon .

This compound’s modular reactivity makes it indispensable in medicinal chemistry for constructing constrained peptides and enzyme inhibitors. Future research should explore its applications in targeted drug delivery and bioconjugation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares functional group motifs with several analogs, differing in substituents, reactivity, and applications. Below is a detailed comparison:

Substituent Variations in Sulfanyl and Amino Groups

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes
Target Compound C₁₄H₂₅NO₆S 335.42 Boc-amino; tert-butyl ester sulfanyl Peptide synthesis, radiopharmaceutical intermediates
Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate C₁₃H₂₃NO₄S 289.39 Allylsulfanyl instead of tert-butyl ester Lower steric hindrance; suited for click chemistry or polymer modifications
Ethyl 2-[(3-chlorobenzoyl)sulfanyl]-...propanoate C₁₇H₂₂ClNO₅S 387.88 3-Chlorobenzoyl sulfanyl Enhanced electrophilicity; potential use in cross-coupling reactions
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate C₁₂H₂₃NO₄ 261.32 Dimethylpropanoate; Boc-amino Improved solubility in nonpolar solvents; used in branched peptide synthesis
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate C₁₆H₂₄N₂O₅ 324.38 Pyridinyl-hydroxy substitution Chelating properties; potential metal coordination in catalysis

Stability and Reactivity

  • Boc Protection: The tert-butoxycarbonyl group in the target compound provides superior acid-labile protection compared to analogs like ethyl 3-[(N-benzyloxycarbonyl)ethoxycarbonyl]propanoate (), which uses benzyloxycarbonyl (Cbz) protection. Boc is more resistant to hydrogenolysis, making it preferable in solid-phase peptide synthesis .
  • Sulfanyl Group Reactivity : The tert-butyl ester in the target compound’s sulfanyl side chain reduces nucleophilic susceptibility compared to allylsulfanyl () or chlorobenzoyl derivatives (), which are prone to oxidation or nucleophilic substitution .

Physicochemical Properties

  • Solubility : The tert-butyl ester in the target compound increases hydrophobicity compared to analogs with ethoxycarbonyl groups (e.g., ) .
  • Storage Stability: Unlike 2-amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid (), which requires -20°C storage, the target compound’s ethyl ester moiety enhances shelf stability at ambient temperatures .

Research Findings and Data Highlights

  • Synthetic Yield: The target compound’s analogs, such as ethyl (S)-2-(bis-Boc-amino)-3-(5-Boc-oxy-phenyl)propanoate (), achieve ~71% yield under similar Boc-protection protocols, suggesting comparable efficiency for the target .
  • Thermal Stability : The predicted boiling point (507.3±50.0°C) of the chlorobenzoyl analog () exceeds the target compound’s, likely due to increased molecular weight and halogen presence .

Preparation Methods

Structural and Functional Significance of the Target Compound

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoate is a multifunctional molecule featuring:

  • A tert-butoxycarbonyl (Boc) -protected amine for stability under acidic conditions.
  • An ethyl sulfanyl group linked to a tert-butoxy carbonyl moiety, enabling nucleophilic reactivity.
  • An ethyl ester terminus, facilitating solubility and further derivatization.

These features render the compound valuable in peptide coupling, prodrug design, and as a precursor for bioactive molecules requiring controlled release of thiols.

Synthetic Routes and Methodological Advancements

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. In a representative procedure:

  • Substrate : L-Cysteine derivatives.
  • Reagents : Boc₂O, triethylamine (TEA), dichloromethane (CH₂Cl₂).
  • Conditions : 0°C to room temperature, 3–16 hours.
  • Yield : >85% purity after silica gel chromatography.

Key Insight : Boc protection precedes sulfanyl group introduction to prevent side reactions at the amine.

Sulfanyl Group Incorporation

The ethyl sulfanyl moiety is introduced via thiol-alkylation or disulfide intermediacy :

Thiol-alkylation with Electrophiles
  • Electrophile : 2-Bromoethyl tert-butyl carbonate.
  • Base : Triethylamine or dimethylaminopyridine (DMAP).
  • Solvent : CH₂Cl₂ or THF.
  • Yield : 65–72%.
Disulfide Bridge Reduction
  • Intermediate : Symmetrical disulfide of 2-mercaptoethyl tert-butyl carbonate.
  • Reductant : Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).
  • Conditions : pH 7–8 buffer, room temperature.
  • Yield : 68–75%.

Challenge : Competing oxidation of thiols necessitates inert atmospheres (N₂/Ar).

Esterification and Final Assembly

The ethyl ester is formed via Steglich esterification or carbodiimide-mediated coupling :

BOPCl-Mediated Coupling
  • Reagents : BOPCl, TEA, CH₂Cl₂.
  • Substrate : Pre-Boc-protected amino-thiol intermediate.
  • Conditions : 0°C to room temperature, 3 hours.
  • Yield : 79% after chromatography.
DCC/DMAP Protocol
  • Reagents : Dicyclohexylcarbodiimide (DCC), DMAP.
  • Solvent : Dry THF.
  • Yield : 70–74%.

Optimization : BOPCl outperforms DCC in minimizing racemization.

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Optimal Solvent : CH₂Cl₂ ensures solubility of Boc-protected intermediates without side reactions.
  • Temperature : Reactions performed at 0°C suppress epimerization during coupling.

Catalytic Additives

  • DMAP : Accelerates esterification by 30% compared to TEA alone.
  • Molecular Sieves : Improve yields by 8–12% in moisture-sensitive steps.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.44 (s, Boc CH₃), 3.10–3.25 (m, SCH₂), 4.15 (q, COOCH₂CH₃).
  • IR : 1735 cm⁻¹ (ester C=O), 1690 cm⁻¹ (Boc C=O).

Purity Assessment

  • HPLC : >98% purity using C18 columns (acetonitrile/water gradient).
  • TLC : Rf = 0.45 (hexane:ethyl acetate, 3:1).

Applications and Derivatives

Peptide Synthesis

The compound serves as a cysteine analog in solid-phase peptide synthesis, enabling disulfide bond formation post-deprotection.

Prodrug Development

The tert-butyl ester is hydrolyzed in vivo to release 2-mercaptoacetic acid , a chelator for heavy metal detoxification.

Q & A

Q. What are the key synthetic steps and protection strategies for synthesizing Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoate?

The synthesis typically involves:

  • Amine Protection : The primary amino group is protected using tert-butoxycarbonyl (Boc) anhydride or Boc-Cl in the presence of a base (e.g., triethylamine) to prevent unwanted side reactions during subsequent steps .
  • Thioether Formation : A nucleophilic substitution or thiol-ene reaction introduces the sulfanyl group. For example, coupling a tert-butoxy ethyl thiol derivative with a bromo or activated ester intermediate under basic conditions .
  • Esterification : Ethyl ester formation via reaction with ethanol in the presence of a coupling agent (e.g., DCC/DMAP) or direct alkylation of a carboxylic acid precursor .
  • Purification : Column chromatography (e.g., hexanes:ethyl acetate gradients) is critical for isolating the product, as seen in yields as low as 33% in analogous syntheses .

Q. How can researchers monitor reaction progress and confirm structural integrity during synthesis?

  • Thin-Layer Chromatography (TLC) : Used to track reaction completion by observing spot disappearance of starting materials and emergence of product spots .
  • NMR Spectroscopy : ¹H NMR (e.g., δ 1.44 ppm for Boc protons, δ 3.74 ppm for methyl ester) and ¹³C NMR confirm functional groups and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns, especially for trifluoromethyl-containing intermediates .

Advanced Research Questions

Q. How can researchers optimize low yields in the thioether coupling step?

  • Temperature Control : Elevated temperatures (40–60°C) improve reaction kinetics but must balance with Boc group stability (decomposition >80°C) .
  • Catalyst Screening : Use of mild bases (e.g., K₂CO₃) or phase-transfer catalysts to enhance nucleophilic substitution efficiency .
  • By-Product Analysis : LC-MS or GC-MS identifies competing pathways (e.g., oxidation of thiols to disulfides), prompting inert atmosphere (N₂/Ar) or antioxidant additives .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Acidic/Basic Conditions : The Boc group hydrolyzes rapidly below pH 3 (e.g., TFA) or above pH 10, necessitating neutral buffers for biological assays .
  • Thermal Stability : Long-term storage at -20°C in anhydrous solvents (e.g., DMSO, acetonitrile) prevents ester hydrolysis and thioether oxidation .
  • Light Sensitivity : UV-Vis studies recommend amber vials to protect the sulfanyl group from photodegradation .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in peptide coupling?

  • Steric Hindrance : The bulky Boc group reduces racemization during amino acid activation but may slow coupling kinetics. Mixed anhydride or HATU/DIPEA protocols are preferred over carbodiimides .
  • Deprotection Efficiency : Boc removal with HCl/dioxane or TFA generates a free amine for subsequent conjugation, confirmed by TLC (disappearance of Boc δ 1.44 ppm signal) .

Data Contradiction and Methodological Analysis

Q. How to resolve discrepancies in reported synthetic yields for analogous Boc-protected compounds?

  • Case Study : A 33% yield in one protocol vs. >70% in others may stem from:
    • Purification Methods : Gradient elution in column chromatography vs. recrystallization efficiency.
    • Reagent Purity : Trace moisture in solvents or bases can hydrolyze intermediates, necessitating rigorous drying .
  • Resolution : Systematic comparison of reaction conditions (solvent, catalyst, stoichiometry) with kinetic profiling (e.g., in situ IR) to identify rate-limiting steps .

Q. What analytical strategies differentiate stereoisomers or regioisomers in this compound?

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IB) with hexane:isopropanol mobile phases .
  • NOESY NMR : Detects spatial proximity of protons (e.g., tert-butoxy vs. sulfanyl groups) to confirm regiochemistry .

Application-Oriented Questions

Q. How is this compound utilized in designing enzyme inhibitors or prodrugs?

  • Prodrug Activation : The ethyl ester and Boc groups are hydrolyzed in vivo to release active carboxylic acid and amine moieties, enhancing bioavailability .
  • Enzyme Binding Studies : Molecular docking simulations (e.g., AutoDock Vina) predict interactions with catalytic sites, validated by SPR or ITC binding assays .

Q. What role does the sulfanyl group play in modifying biological activity?

  • Thiol-Mediated Uptake : Enhances cellular permeability via disulfide exchange with membrane proteins .
  • Antioxidant Properties : The sulfanyl group scavenges ROS, as shown in DPPH assay models, making it relevant in neurodegenerative disease research .

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